N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]acetamide
Description
N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]acetamide: is a complex organic compound featuring a cyclopropyl group, a hydroxy group, and a piperidine ring
Properties
IUPAC Name |
N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-16(13-4-2-1-3-5-13)12-20-10-8-14(9-11-20)17(22)18(23)19-15-6-7-15/h1-5,14-17,21-22H,6-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYIVBNIFAPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(C2CCN(CC2)CC(C3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Cyclopropyl Group Addition: The cyclopropyl group can be added via cyclopropanation reactions, which may involve the use of diazo compounds and transition metal catalysts.
Final Assembly: The final step involves coupling the intermediate compounds through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).
Reduction: The compound can be reduced to remove the hydroxy groups or to convert amides to amines. Reducing agents like LiAlH₄ (lithium aluminium hydride) are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and amide groups. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, CrO₃ (chromium trioxide)
Reduction: LiAlH₄, NaBH₄ (sodium borohydride)
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its interactions with enzymes and receptors. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases, including neurological disorders and cancers.
Industry
Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]acetamide
- N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]propionamide
- N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]butyramide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its structural configuration. The presence of the cyclopropyl group, hydroxy groups, and the piperidine ring provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
